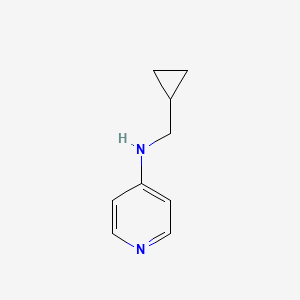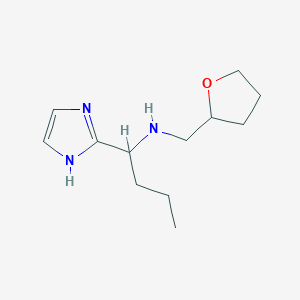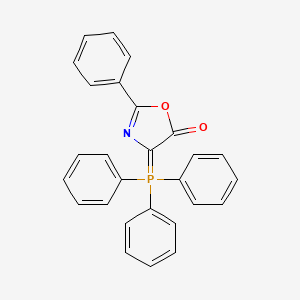
5(4H)-Oxazolone, 2-phenyl-4-(triphenylphosphoranylidene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-4-(triphenyl-) is a compound that belongs to the class of imidazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science . The specific structure of 2-phenyl-4-(triphenyl-) makes it a valuable compound for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-4-(triphenyl-) typically involves the cyclization of amido-nitriles or the use of multicomponent reactions. One common method is the reaction of an aromatic aldehyde, benzil, and ammonium acetate in the presence of a catalyst such as lactic acid at elevated temperatures . This method is environmentally benign and works well with various aromatic aldehydes containing electron-donating and electron-withdrawing groups.
Industrial Production Methods
Industrial production of 2-phenyl-4-(triphenyl-) often involves the use of heterogeneous catalysts such as Lewis acids (e.g., NiCl2·6H2O, Ce(NH4)2(NO3)6) or nanoparticles (e.g., MgAl2O4, Fe3O4) to facilitate the multicomponent reactions . These methods are designed to maximize yield and minimize reaction time, making them suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-Phenyl-4-(triphenyl-) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Electrophilic aromatic substitution reactions are common, where substituents on the aromatic ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions . The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents like ethanol or acetic acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted imidazoles .
Aplicaciones Científicas De Investigación
2-Phenyl-4-(triphenyl-) has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-phenyl-4-(triphenyl-) involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways in cells . Its effects are mediated through binding to receptors or interacting with other molecules, leading to changes in cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Phenyl-4-(triphenyl-phosphanylidene)-4H-thiazole-5-thione
- 5-Methyl-2-phenyl-4-(triphenyl-phosphanylidene)-2,4-dihydro-pyrazol-3-one
Uniqueness
2-Phenyl-4-(triphenyl-) is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
98184-34-0 |
|---|---|
Fórmula molecular |
C27H20NO2P |
Peso molecular |
421.4 g/mol |
Nombre IUPAC |
2-phenyl-4-(triphenyl-λ5-phosphanylidene)-1,3-oxazol-5-one |
InChI |
InChI=1S/C27H20NO2P/c29-27-26(28-25(30-27)21-13-5-1-6-14-21)31(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H |
Clave InChI |
VKVGACVKLLHOOH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC(=P(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


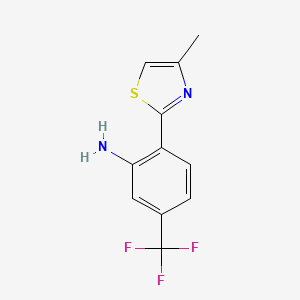

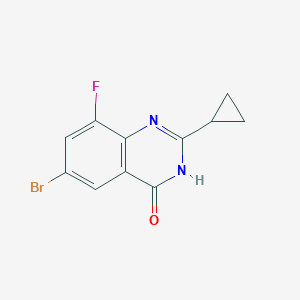
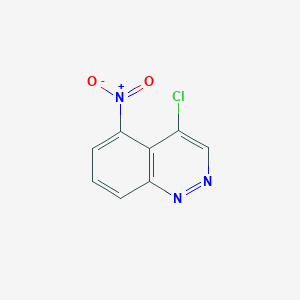
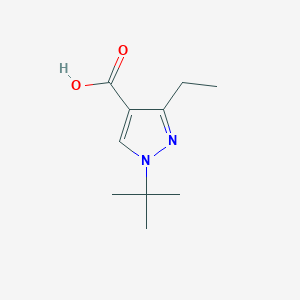


![3-Iodothieno[3,2-b]pyridine](/img/structure/B11766240.png)
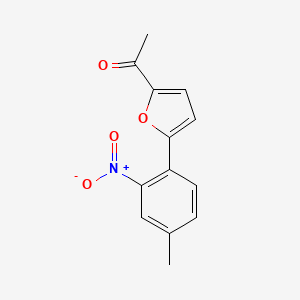
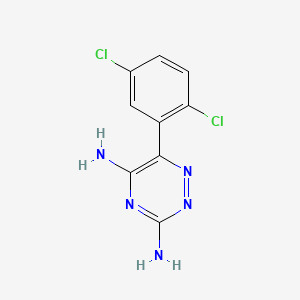

![Methyl (1R,2S,4R)-rel-5-oxobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B11766266.png)
